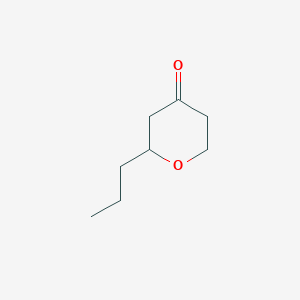
2-Propyloxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyloxan-4-one, also known as 2-propyltetrahydro-4H-pyran-4-one, is an organic compound . It has a molecular weight of 142.2 and its InChI code is 1S/C8H14O2/c1-2-3-8-6-7 (9)4-5-10-8/h8H,2-6H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C8H14O2/c1-2-3-8-6-7 (9)4-5-10-8/h8H,2-6H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, closely related to 2-Propyloxan-4-one, has been investigated as a corrosion inhibitor for mild steel in HCl solution. Experimental and theoretical studies show that it effectively inhibits corrosion, with its efficiency increasing with concentration and decreasing with temperature. This compound adheres to the steel surface, following the Langmuir adsorption isotherm, and behaves as a mixed-type inhibitor. Scanning Electron Microscopy (SEM) and UV-visible spectroscopy were also utilized in the study (Hamani et al., 2017).
Organic Synthesis and Analysis
1-(4-phenoxyphenoxy) propyl-2-ol, a compound similar to this compound, has been synthesized and analyzed. The effects of reaction conditions such as temperature, time, and reagent dosage on the yield were studied, achieving a high yield under optimized conditions. HPLC and various spectroscopic methods were employed for the analysis and characterization of the compound, indicating its importance in synthetic chemistry and material science (Gao, 2005).
Antioxidant Activity
Compounds structurally similar to this compound, specifically derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, were studied for their antioxidant properties. QSAR-analysis revealed that molecular descriptors like lipophilicity, polarisation, and energy parameters significantly affect antioxidant activity. These findings indicate that these compounds, and by extension similar compounds like this compound, may have potential applications as antioxidants (Drapak et al., 2019).
Chemical Synthesis and Catalysis
Research indicates the use of compounds related to this compound in chemical synthesis and catalysis. For instance, the study of the conformational analysis of propyl peroxy radicals provides essential insights into reaction mechanisms and potential applications in chemical synthesis and industrial processes (Tarczay et al., 2005).
Safety and Hazards
The safety information for 2-Propyloxan-4-one includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-propyloxan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVOWYGLVKDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452476.png)
![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)


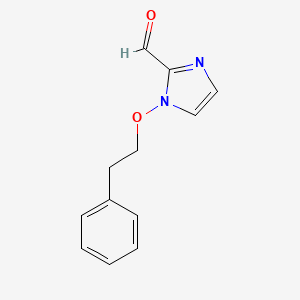
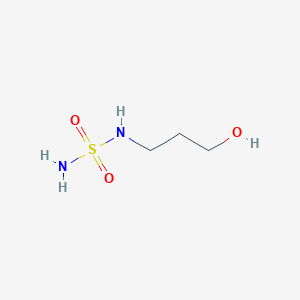
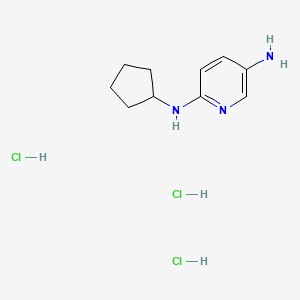
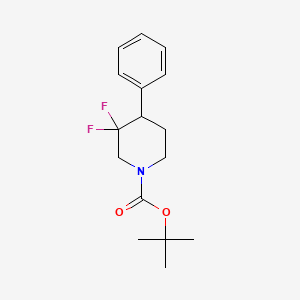
![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)

![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)
